4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reaction with alkyl halides.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a suitable furan derivative.
Introduction of the Diethylamino Group: This step involves the alkylation of the triazole ring with a diethylamino propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Studied for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. The diethylamino group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(diethylamino)propyl]-5-methyl-4H-1,2,4-triazole-3-thiol
- 4-[3-(diethylamino)propyl]-5-propyl-4H-1,2,4-triazole-3-thiol
- 4-[3-(diethylamino)propyl]-5-(propan-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol lies in its specific structural features, such as the presence of the furan ring and the dimethylphenoxy group. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H30N4O2S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
4-[3-(diethylamino)propyl]-3-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H30N4O2S/c1-5-25(6-2)12-7-13-26-21(23-24-22(26)29)19-11-10-18(28-19)15-27-20-14-16(3)8-9-17(20)4/h8-11,14H,5-7,12-13,15H2,1-4H3,(H,24,29) |
InChI Key |
ASQSOQGQXQWNCA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(=NNC1=S)C2=CC=C(O2)COC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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